{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride
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Overview
Description
{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group, a dimethylamino group, and a fluorophenyl group, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to reductive amination with dimethylamine to form {3-[(Dimethylamino)methyl]-4-fluorophenyl}methanol.
Boronic Acid Formation: The intermediate is then converted to the corresponding boronic acid using a boronating agent such as boron tribromide (BBr3) or boronic acid pinacol ester.
Hydrochloride Salt Formation: Finally, the boronic acid is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Substitution Reactions: The dimethylamino group can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Reaction Conditions: Typically performed under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products of reactions involving {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride are typically biaryl compounds formed through Suzuki-Miyaura coupling. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride is widely used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it indispensable in the construction of biaryl structures.
Biology and Medicine
In biological and medical research, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of kinase inhibitors, which are crucial in cancer treatment.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials is particularly noteworthy.
Mechanism of Action
The mechanism of action of {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dimethylamino and fluorophenyl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Similar but lacks the dimethylamino group, affecting its reactivity and solubility.
(Dimethylamino)methylphenylboronic Acid: Similar but lacks the fluorine atom, which can influence electronic properties and reactivity.
Uniqueness
{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride is unique due to the presence of both the dimethylamino and fluorophenyl groups. These functional groups enhance its reactivity and make it suitable for a broader range of chemical transformations compared to its simpler analogs.
This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications. Its unique structure allows for the synthesis of complex molecules, contributing to advancements in various scientific fields.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2.ClH/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRYJMSQXPSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN(C)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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